![molecular formula C12H13N5 B1479632 5-(azidomethyl)-1-ethyl-3-phenyl-1H-pyrazole CAS No. 2098106-36-4](/img/structure/B1479632.png)
5-(azidomethyl)-1-ethyl-3-phenyl-1H-pyrazole
Overview
Description
5-(azidomethyl)-1-ethyl-3-phenyl-1H-pyrazole, commonly referred to as 5-AMEP, is an organic compound that is used in a variety of scientific research applications. It is a derivative of pyrazole and is characterized by an azidomethyl group at the 5-position. 5-AMEP has a variety of properties, such as a high boiling point and low solubility in water, which makes it a useful compound for laboratory experiments. In addition, 5-AMEP has been studied for its potential use in drug discovery and development, as well as its biochemical and physiological effects on organisms.
Scientific Research Applications
Pharmaceutical Analysis and Impurity Profiling
The azido group in compounds like 5-(azidomethyl)-1-ethyl-3-phenyl-1H-pyrazole is significant in the pharmaceutical industry for impurity profiling. It’s used in the development of analytical methods such as UHPLC-UV-MS to detect azido impurities in sartan drug substances . These methods are crucial for ensuring the safety and efficacy of pharmaceuticals, particularly in the detection of genotoxic impurities that could lead to recalls.
Bioorthogonal Chemistry
In bioconjugation, azide-functionalized compounds are pivotal for bioorthogonal reactions, which occur inside living systems without interfering with natural biochemical processes. The azido group in such compounds participates in click chemistry reactions, enabling the labeling and functionalization of biomolecules . This has broad applications in studying cellular processes and developing therapeutic agents.
Radiation Chemistry
Azido compounds are explored for their potential in generating nitrogen-centered radicals (NCRs) upon exposure to radiation. These radicals play a crucial role in understanding radiation-induced biological damage and developing radiosensitizers . The azido group’s reactivity under radiative conditions can be harnessed for cancer therapy and radioprotection research.
Nucleoside Modification
Azido-modified nucleosides are important in the study of DNA and RNA. They are used for site-specific labeling and modification, which is essential for probing nucleic acid structure, dynamics, and interactions within cells .
Mechanism of Action
Target of Action
Azido compounds are generally known for their high reactivity and potential to alter dna, which could suggest a possible interaction with dna or proteins within the cell .
Mode of Action
In the context of biochemistry, azido groups can react with various biomolecules, potentially leading to alterations in their function .
Result of Action
Azido compounds are known to be potentially mutagenic, indicating they can alter people’s dna and potentially raise their cancer risk .
Action Environment
The action environment of 5-(azidomethyl)-1-ethyl-3-phenyl-1H-pyrazole is likely to be influenced by various factors, including pH, temperature, and the presence of other molecules. For instance, it has been reported that azido compounds can show effective pH-responsive release of functional proteins for cancer treatment .
properties
IUPAC Name |
5-(azidomethyl)-1-ethyl-3-phenylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c1-2-17-11(9-14-16-13)8-12(15-17)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSULVJMLCXDFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=C2)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azidomethyl)-1-ethyl-3-phenyl-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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